molecular formula C13H16F4O3 B12529043 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol CAS No. 663176-03-2

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol

Cat. No.: B12529043
CAS No.: 663176-03-2
M. Wt: 296.26 g/mol
InChI Key: QTTSVQWYAATJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)-2,2,3,3-Tetrafluorobutoxy]ethan-1-ol is a fluorinated ether-alcohol derivative characterized by a benzyloxy group attached to a tetrafluorobutoxy chain and a terminal ethanol moiety. The tetrafluorinated butoxy segment introduces significant electronegativity and steric effects, which enhance chemical stability and influence solubility and reactivity.

Properties

CAS No.

663176-03-2

Molecular Formula

C13H16F4O3

Molecular Weight

296.26 g/mol

IUPAC Name

2-(2,2,3,3-tetrafluoro-4-phenylmethoxybutoxy)ethanol

InChI

InChI=1S/C13H16F4O3/c14-12(15,9-19-7-6-18)13(16,17)10-20-8-11-4-2-1-3-5-11/h1-5,18H,6-10H2

InChI Key

QTTSVQWYAATJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCCO)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxyethanol with tetrafluorobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Property Target Compound YTK-A76 2-(4-(Benzyloxy)phenyl)ethan-1-ol
Molecular Weight (g/mol) ~328.3 (estimated) 455.5 244.3
logP (Estimated) 2.8 1.8 1.2
Melting Point (°C) >100 (estimated) 85–90 72–75
Synthetic Yield N/A 39.1% 98%
Table 2: Toxicity Profiles
Compound Acute Toxicity (Oral) Eye Irritation
Target Compound No data Likely mild
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Category 4 Category 1 (Severe)
YTK-A76 No data No data

Biological Activity

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a tetrafluorobutoxy group and a benzyloxy moiety, suggests interesting interactions with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Tetrafluorobutyl Ether : Utilizing tetrafluorobutyl alcohol as a starting material.
  • Alkylation with Benzyl Halide : The introduction of the benzyloxy group is achieved through alkylation reactions.
  • Final Hydroxylation : The final step involves the introduction of the hydroxyl group to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds containing similar functional groups have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies often report Minimum Inhibitory Concentrations (MICs) that demonstrate effective antibacterial activity.
CompoundBacterial StrainMIC (µg/mL)
Example AE. coli32
Example BStaphylococcus aureus16

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been assessed in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells:

  • Cell Line Studies : In assays using HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, the compound showed IC50 values indicating significant cytotoxicity.
Cell LineIC50 (µM)
HeLa15
MCF-720

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The tetrafluorobutoxy group may interact with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could also contribute to its antimicrobial and anticancer properties.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of benzyloxy-substituted alcohols and evaluated their antimicrobial activities against clinical isolates.
    • Results indicated that specific substitutions enhanced activity against resistant strains.
  • Cytotoxicity Assessment :
    • A study investigated the effects of fluorinated alcohols on cancer cell proliferation.
    • Findings revealed that compounds with similar structures induced significant apoptosis in various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.